4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde

Description

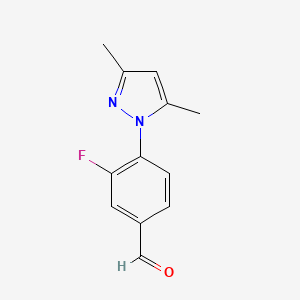

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions. The fluorine atom at the 3-position of the benzaldehyde moiety introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions. Pyrazole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

Molecular Formula |

C12H11FN2O |

|---|---|

Molecular Weight |

218.23 g/mol |

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzaldehyde |

InChI |

InChI=1S/C12H11FN2O/c1-8-5-9(2)15(14-8)12-4-3-10(7-16)6-11(12)13/h3-7H,1-2H3 |

InChI Key |

WNKQHUSBZQWDOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)C=O)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 3,5-dimethylpyrazole with 3-fluorobenzaldehyde under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzoic acid.

Reduction: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural and synthetic features of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorobenzaldehyde with related compounds from the literature:

Key Observations:

- Electronic Effects: The 3-fluoro substituent in the target compound enhances the electrophilicity of the aldehyde group compared to non-fluorinated analogs (e.g., compound 18). This could accelerate nucleophilic addition reactions but reduce solubility in polar solvents due to increased hydrophobicity from methyl groups.

- Synthetic Complexity : The target compound’s synthesis likely involves pyrazole ring formation via cyclocondensation (similar to compounds 18/19) , but fluorine incorporation may require specialized reagents (e.g., fluorinating agents or protected intermediates).

Physicochemical and Reactivity Comparisons

- Solubility : The fluorine atom and aldehyde group increase polarity, but the hydrophobic methyl groups on the pyrazole may reduce aqueous solubility relative to sulfonamide derivatives (compound 18) or coumarin-tetrazole hybrids (compound 4g/4h).

- Reactivity: The aldehyde group in the target compound is more electron-deficient than in non-fluorinated benzaldehydes, favoring Schiff base formation or nucleophilic additions. In contrast, compound 19’s pyrrole ring exhibits aromatic stability, reducing reactivity under similar conditions.

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorobenzaldehyde (CAS No. 934570-54-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- Structure : The compound consists of a pyrazole ring substituted with a fluorobenzaldehyde moiety, which is crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of 3,5-dimethylpyrazole exhibit notable anticancer properties. A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). The mechanism involved modulation of autophagy and inhibition of mTORC1 activity, leading to increased autophagic flux and potential disruption of cancer cell proliferation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | <0.5 | Inhibition of mTORC1, modulation of autophagy |

Antioxidant Activity

Another aspect of the biological activity of this compound is its potential antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Study on Antiproliferative Effects

In a detailed study published in PubMed, researchers evaluated the antiproliferative effects of various pyrazole derivatives, including this compound. The findings suggested that these compounds could serve as promising candidates for developing new anticancer agents targeting specific pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationships have revealed that modifications to the pyrazole ring and substituents on the benzaldehyde moiety significantly influence biological activity. For instance, increasing steric hindrance or introducing electron-withdrawing groups can enhance potency against certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.